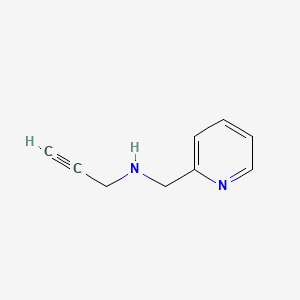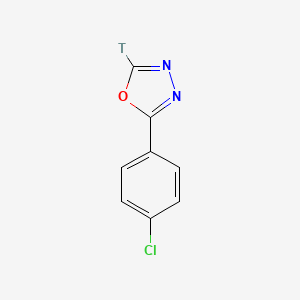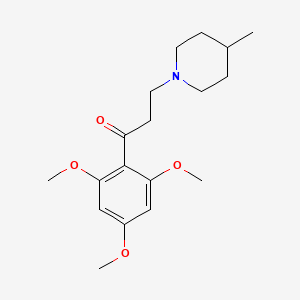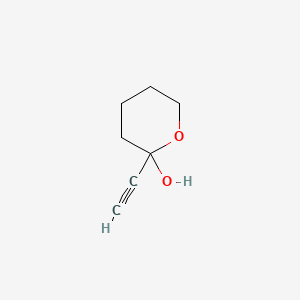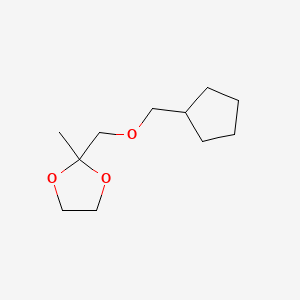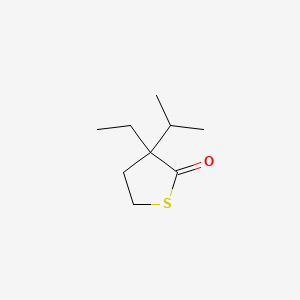
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal is a synthetic compound with the molecular formula C22H28O3 and a molecular weight of 340.46 g/mol . This compound is known for its unique structure, which includes a cyclic ethylene acetal group. It is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal typically involves organic chemical reactions. One common method includes the use of halogenation and tandem reactions[3][3]][3]. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity[3][3].
Análisis De Reacciones Químicas
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents like halogens or nucleophiles[][3].
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols[3][3].
Aplicaciones Científicas De Investigación
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal can be compared with other similar compounds, such as:
13-Ethyl-3-methoxygona-2,5(10)-dien-17-one: This compound has a similar structure but differs in the position of the double bonds[][3].
13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol: This compound has an additional hydroxyl group, which affects its chemical properties and reactivity[][3].
The uniqueness of this compound lies in its specific structure, which includes the cyclic ethylene acetal group, making it distinct from other similar compounds[3][3].
Propiedades
Fórmula molecular |
C22H28O3 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
(8'R,9'S,13'S,14'S)-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] |
InChI |
InChI=1S/C22H28O3/c1-3-21-10-8-18-17-7-5-16(23-2)14-15(17)4-6-19(18)20(21)9-11-22(21)24-12-13-25-22/h5,7,9,11,14,18-20H,3-4,6,8,10,12-13H2,1-2H3/t18-,19-,20+,21+/m1/s1 |
Clave InChI |
KJKOKGRQNPTNOE-CGXNFDGLSA-N |
SMILES isomérico |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=CC24OCCO4)CCC5=C3C=CC(=C5)OC |
SMILES canónico |
CCC12CCC3C(C1C=CC24OCCO4)CCC5=C3C=CC(=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
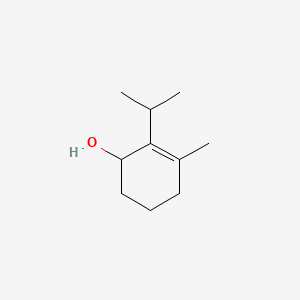
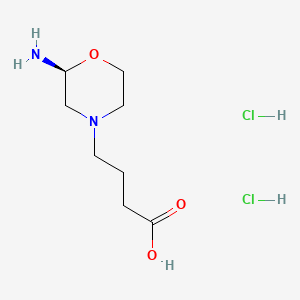
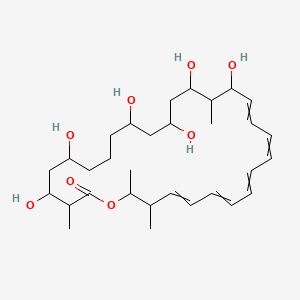
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
